molecular formula C13H12ClNO2S B2871355 2-(4-Chlorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)-1,3-thiazole CAS No. 2062380-25-8

2-(4-Chlorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)-1,3-thiazole

Cat. No.: B2871355
CAS No.: 2062380-25-8
M. Wt: 281.75
InChI Key: CIEAWHJAVWYZAY-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)-1,3-thiazole is a chemical compound characterized by its unique structure, which includes a chlorophenyl group, a thiazole ring, and a dioxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)-1,3-thiazole typically involves multiple steps, starting with the formation of the thiazole ring One common method includes the cyclization of 4-chlorophenylacetic acid with thiosemicarbazide under acidic conditions to form the thiazole core

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques, such as column chromatography and recrystallization, are often employed to achieve large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of chlorophenyl derivatives.

  • Reduction: Production of reduced thiazole derivatives.

  • Substitution: Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 2-(4-Chlorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)-1,3-thiazole is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool in biochemical assays.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic properties. It may be used in the development of new pharmaceuticals targeting various diseases.

Industry: In industry, this compound can be utilized in the production of agrochemicals, dyes, and other chemical products. Its versatility makes it a valuable intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 2-(4-Chlorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)-1,3-thiazole exerts its effects involves its interaction with specific molecular targets. The chlorophenyl group may engage in hydrogen bonding or π-π interactions, while the thiazole ring can participate in coordination with metal ions. These interactions can modulate biological pathways and lead to the desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

  • 2-(4-Chlorophenyl)ethylamine

  • 4-Chlorophenylacetic acid

  • Fenvalerate

Uniqueness: 2-(4-Chlorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)-1,3-thiazole stands out due to its unique combination of functional groups, which provides it with distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

2-(4-chlorophenyl)-5-(2-methyl-1,3-dioxolan-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S/c1-13(16-6-7-17-13)11-8-15-12(18-11)9-2-4-10(14)5-3-9/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEAWHJAVWYZAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C2=CN=C(S2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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